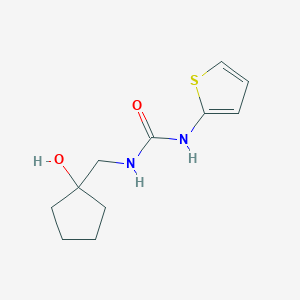![molecular formula C8H16N2O5 B2466540 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate CAS No. 2380087-40-9](/img/structure/B2466540.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is a chemical compound with significant applications in various scientific fields. It is known for its role as a buffer substance, particularly in biological and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate typically involves the reaction of piperazine derivatives with ethylene oxide, followed by oxidation and hydration steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes but optimized for higher yields and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is widely used in scientific research due to its buffering properties. It is particularly valuable in:
Chemistry: Used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media to provide a stable environment for cell growth and function.
Medicine: Utilized in pharmaceutical formulations to ensure the stability and efficacy of drugs.
Industry: Applied in biochemical assays and diagnostic kits to maintain consistent reaction conditions.
Wirkmechanismus
The compound exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in various environments by neutralizing acids and bases. This is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions. The molecular targets include hydrogen ions, which the compound interacts with to prevent significant pH fluctuations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is unique due to its specific buffering range and stability under various conditions. Compared to similar compounds, it offers a broader pH buffering range and greater stability, making it more versatile for different applications.
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.H2O/c11-6-5-9-1-3-10(4-2-9)7(12)8(13)14;/h11H,1-6H2,(H,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSBUUKMDODOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
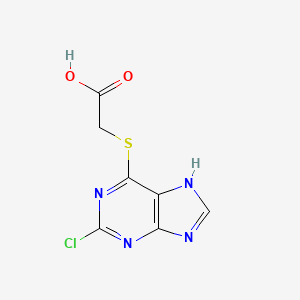
![N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2466459.png)
![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2466460.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
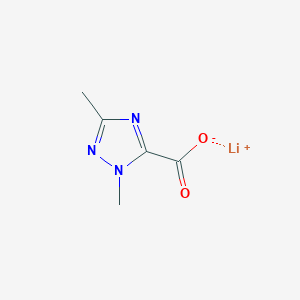
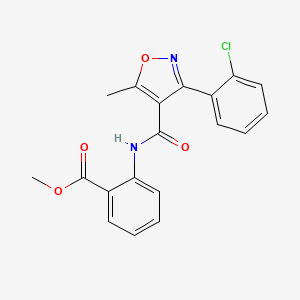
![ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2466466.png)
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)
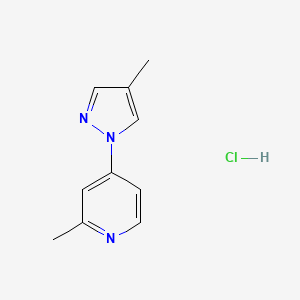
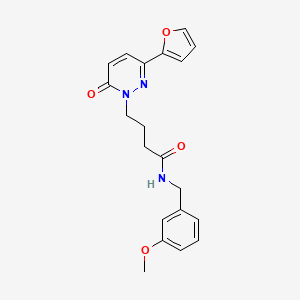

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)
![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)
